molecular formula C13H19NO2S2 B13782464 2-(Bis(methylthio)methyl)phenyl methylcarbamate CAS No. 6853-79-8

2-(Bis(methylthio)methyl)phenyl methylcarbamate

Cat. No.: B13782464
CAS No.: 6853-79-8
M. Wt: 285.4 g/mol
InChI Key: GAAGFBCYBSDRSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bis(methylthio)methyl)phenyl methylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a phenyl ring substituted with a methylcarbamate group and two methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bis(methylthio)methyl)phenyl methylcarbamate typically involves the reaction of 2-(methylthio)benzyl chloride with methyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Bis(methylthio)methyl)phenyl methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylthio groups, yielding the corresponding phenyl methylcarbamate.

    Substitution: The methylthio groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenyl methylcarbamate.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

2-(Bis(methylthio)methyl)phenyl methylcarbamate has several scientific research applications:

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of acetylcholinesterase.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting the nervous system.

    Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.

Mechanism of Action

The mechanism of action of 2-(Bis(methylthio)methyl)phenyl methylcarbamate involves the inhibition of enzymes by carbamylation. The compound reacts with the active site of the enzyme, forming a stable carbamate-enzyme complex. This inhibits the enzyme’s activity, leading to the desired biological effect. The molecular targets include enzymes such as acetylcholinesterase, which is crucial for nerve signal transmission.

Comparison with Similar Compounds

Similar Compounds

    Methiocarb: A similar carbamate compound used as a pesticide.

    Ethiofencarb: Another carbamate pesticide with similar enzyme inhibition properties.

    Phenyl methylcarbamate: A simpler carbamate compound with fewer substituents.

Uniqueness

2-(Bis(methylthio)methyl)phenyl methylcarbamate is unique due to the presence of two methylthio groups, which can undergo various chemical modifications. This provides versatility in its applications and potential for the development of new derivatives with enhanced properties.

Properties

CAS No.

6853-79-8

Molecular Formula

C13H19NO2S2

Molecular Weight

285.4 g/mol

IUPAC Name

[2-[bis(ethylsulfanyl)methyl]phenyl] N-methylcarbamate

InChI

InChI=1S/C13H19NO2S2/c1-4-17-12(18-5-2)10-8-6-7-9-11(10)16-13(15)14-3/h6-9,12H,4-5H2,1-3H3,(H,14,15)

InChI Key

GAAGFBCYBSDRSY-UHFFFAOYSA-N

Canonical SMILES

CCSC(C1=CC=CC=C1OC(=O)NC)SCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.